Cas no 54997-99-8 (2-Nitro-5-piperidinoaniline)
2-Nitro-5-piperidinoaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Nitro-5-(piperidin-1-yl)aniline
- 2-nitro-5-piperidin-1-ylaniline
- 2-NITRO-5-PIPERIDINOANILINE
- Benzenamine,2-nitro-5-(1-piperidinyl)-
- 2-nitro-5-piperidin-1-yl-aniline
- 2-nitro-5-piperidin-1-yl-phenylamine
- 2-nitro-5-piperidylphenylamine
- 5-Piperidino-2-nitroanilin
- AUNKEFOSUQUFCM-UHFFFAOYSA-N
- 2-nitro-5-piperidin-1-ylphenylamine
- 4Z-0701
- A870302
- MFCD00545948
- CS-0319834
- SCHEMBL3381562
- 5-(Piperidin-1-yl)-2-nitroaniline
- J-510159
- DTXSID60427673
- AKOS005070605
- FT-0680421
- 54997-99-8
- 2-Nitro-5-piperidinoaniline
-
- MDL: MFCD00545948
- Inchi: 1S/C11H15N3O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
- InChI Key: AUNKEFOSUQUFCM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1N)N1CCCCC1)=O
Computed Properties
- Exact Mass: 221.11600
- Monoisotopic Mass: 221.116427
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 75.1
Experimental Properties
- Density: 1.258
- Melting Point: 102-104°
- Boiling Point: 441.8 °C at 760 mmHg
- Flash Point: 221 °C
- Refractive Index: 1.621
- PSA: 75.08000
- LogP: 3.33670
2-Nitro-5-piperidinoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005254-5g |
2-Nitro-5-(piperidin-1-yl)aniline |
54997-99-8 | 95% | 5g |
$400.00 | 2023-09-01 | |
| Chemenu | CM275198-5g |
2-Nitro-5-(piperidin-1-yl)aniline |
54997-99-8 | 95% | 5g |
$324 | 2021-08-18 | |
| abcr | AB257936-1 g |
2-Nitro-5-piperidinoaniline; 95% |
54997-99-8 | 1g |
€177.20 | 2022-09-01 | ||
| abcr | AB257936-5 g |
2-Nitro-5-piperidinoaniline; 95% |
54997-99-8 | 5g |
€455.60 | 2022-09-01 | ||
| abcr | AB257936-10 g |
2-Nitro-5-piperidinoaniline; 95% |
54997-99-8 | 10g |
€734.00 | 2022-09-01 | ||
| abcr | AB257936-25 g |
2-Nitro-5-piperidinoaniline; 95% |
54997-99-8 | 25g |
€1,010.70 | 2022-03-03 | ||
| Apollo Scientific | OR183519-1g |
2-Nitro-5-(piperidin-1-yl)aniline |
54997-99-8 | 1g |
£59.00 | 2023-06-14 | ||
| Apollo Scientific | OR183519-5g |
2-Nitro-5-(piperidin-1-yl)aniline |
54997-99-8 | 5g |
£168.00 | 2023-06-14 | ||
| TRC | N901443-10mg |
2-Nitro-5-piperidinoaniline |
54997-99-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901443-50mg |
2-Nitro-5-piperidinoaniline |
54997-99-8 | 50mg |
$ 65.00 | 2022-06-03 |
2-Nitro-5-piperidinoaniline Suppliers
2-Nitro-5-piperidinoaniline Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Nitro-5-piperidinoaniline
2-Nitro-5-Piperidinoaniline: A Comprehensive Overview
2-Nitro-5-piperidinoaniline, also known by its CAS registry number CAS No. 54997-99-8, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of aniline, featuring a nitro group at the 2-position and a piperidino group at the 5-position on the aromatic ring. The combination of these substituents imparts unique chemical properties, making it a valuable compound for research and industrial applications.
The structure of 2-nitro-5-piperidinoaniline is characterized by the presence of an aromatic amine group, which is a key functional group in many chemical reactions. The nitro group (-NO₂) is a strong electron-withdrawing substituent, while the piperidino group (-N(C₅H₁₀)) is a bulky, electron-donating substituent. This combination creates a balance between electron withdrawal and donation, leading to interesting electronic properties that are often exploited in organic synthesis and material science.
Recent studies have highlighted the potential of 2-nitro-5-piperidinoaniline as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For instance, researchers have demonstrated that this compound can be used as a building block for constructing MOFs with high surface area and exceptional catalytic activity. These materials have shown promise in applications such as gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 2-nitro-5-piperidinoaniline has also been investigated for its potential in pharmaceutical chemistry. The compound's unique electronic properties make it a candidate for designing bioactive molecules with specific pharmacological activities. Recent research has explored its ability to act as a ligand in metal complexes that exhibit anti-cancer properties. These findings underscore the importance of this compound in drug discovery efforts.
The synthesis of 2-nitro-5-piperidinoaniline typically involves multi-step organic reactions, including nitration and alkylation processes. The nitration step is often carried out using mixed acid systems (HNO₃/H₂SO₄), while the piperidino substitution can be achieved through nucleophilic aromatic substitution or other coupling reactions. The optimization of these reaction conditions has been a focus of recent studies to improve yield and purity.
The physical properties of 2-nitro-5-piperidinoaniline include a melting point around 180°C and solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF). Its UV-vis spectrum shows strong absorption bands in the visible region, which is indicative of its potential use in optoelectronic applications. Furthermore, the compound exhibits moderate thermal stability, making it suitable for high-temperature applications in certain industrial processes.
In terms of environmental impact, 2-nitro-5-piperidinoaniline has been studied for its biodegradability and toxicity profiles. Recent eco-toxicological studies suggest that the compound has low acute toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term environmental fate and potential risks.
The application of computational chemistry tools has significantly advanced our understanding of 2-nitro-5-piperidinoaniline. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity, and interaction with other molecules. These computational studies have been instrumental in guiding experimental work and optimizing synthetic routes for this compound.
In conclusion, 2-nitro-5-piperidinoaniline, with its unique chemical structure and versatile properties, continues to be an important compound in both academic research and industrial applications. Its role as a building block for advanced materials and potential use in pharmaceuticals highlights its significance across multiple disciplines. As research progresses, we can expect further innovations leveraging this compound's distinctive characteristics.
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